![molecular formula C20H26N4O4 B6584863 N-[(2,4-dimethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1251630-04-2](/img/structure/B6584863.png)
N-[(2,4-dimethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide
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Overview
Description
“N-[(2,4-dimethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, including “N-[(2,4-dimethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of “N-[(2,4-dimethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide” is not provided in the search results.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . Specific reactions for “N-[(2,4-dimethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide” are not provided in the search results.Physical And Chemical Properties Analysis
The compound is an off-white powder . It is soluble in non-polar organic solvents but insoluble in water . It is sparingly soluble in ethanol . The molecular weight is 343.38 .Scientific Research Applications
Antibacterial Activity
The compound’s structure suggests potential antimicrobial properties. Researchers have synthesized novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives based on the dithiolopyrrolone scaffold. Some of these compounds exhibit potent antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Notably, compound 7b demonstrated antibacterial efficacy against clinical isolates of MRSA, VRSA, RRSA, and MPRSP . Further investigations could explore its mechanism of action and optimize its antibacterial potential.
Bacterial RNA Polymerase Inhibition
Bacterial RNA polymerase (RNAP) is a validated drug target. Rifamycins, such as rifampin, inhibit bacterial gene transcription by binding to the β-subunits of RNAP. However, the “switch region” of bacterial RNAP has emerged as a new drug binding site. Compound 7b interacts with this switch region, making it a potential lead structure for developing potent bacterial RNAP inhibitors . Investigating its selectivity, toxicity, and binding kinetics would be valuable.
Prostate Cancer Risk
While not directly related to the compound, another study explored the use of 5α-reductase inhibitors (5-ARIs) for lower urinary tract symptoms and prostate cancer risk. Although not specific to VU0623949-1, this research highlights the importance of understanding drug effects. 5-ARIs were associated with reduced prostate cancer risk overall, especially with prolonged exposure. However, the risk did not decrease for tumors with Gleason scores 8-10 . This context underscores the need for comprehensive safety assessments.
Piperidine Derivatives
Considering the compound’s piperidine moiety, it’s worth exploring recent advances in piperidine derivatives. Literature covers substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. Investigating potential applications within these classes could reveal novel therapeutic avenues .
Future Directions
Piperidine derivatives have a significant role in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on developing more efficient synthesis methods and exploring the potential applications of these compounds in the pharmaceutical industry .
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-26-16-5-4-15(17(10-16)27-2)12-21-20(25)14-6-8-24(9-7-14)18-11-19(28-3)23-13-22-18/h4-5,10-11,13-14H,6-9,12H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDDMRZFVHFHIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxybenzyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide |
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